N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
Description
This compound features a benzamide backbone substituted with a 5-fluoro group, a benzimidazole-ethyl moiety at the N-position, and a 1H-1,2,3,4-tetraazole ring at the 2-position.
Properties
Molecular Formula |
C17H14FN7O |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-5-fluoro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H14FN7O/c18-11-5-6-15(25-10-20-23-24-25)12(9-11)17(26)19-8-7-16-21-13-3-1-2-4-14(13)22-16/h1-6,9-10H,7-8H2,(H,19,26)(H,21,22) |
InChI Key |
KASMMUUSVBQMJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Nitration and Reduction
2-Fluoro-5-nitrobenzoic acid undergoes catalytic hydrogenation (H₂/Pd-C) to yield 5-amino-2-fluorobenzoic acid. Subsequent diazotization with NaNO₂/HCl and treatment with NaN₃ generates the tetrazole ring at the ortho position.
Reaction Conditions :
Benzoyl Chloride Formation
The carboxylic acid is converted to benzoyl chloride using oxalyl chloride (3 eq.) in anhydrous dichloromethane (DCM) under nitrogen. Excess reagent is removed under reduced pressure, and the product is used without purification.
Benzimidazole Ethylamine Synthesis
The 2-(1H-benzimidazol-2-yl)ethylamine side chain is prepared via cyclization and alkylation.
Benzimidazole Core Formation
o-Phenylenediamine reacts with glycolic acid under acidic conditions (HCl, reflux) to form 1H-benzimidazole. Alternative methods use microwave-assisted cyclization for higher yields.
Optimized Conditions :
N-Alkylation
The benzimidazole is alkylated with 1-bromo-3-chloropropane in acetonitrile using KOH as a base. The intermediate chloropropyl derivative is then treated with ethylenediamine to form the ethylamine side chain.
Key Data :
| Step | Conditions | Yield | Isomer Ratio (2,5-/1,5-) |
|---|---|---|---|
| N-Alkylation | KOH, CH₃CN, 60°C, 48 h | 86% | 7.42:1 |
| Amine substitution | Ethylenediamine, EtOH, 70°C | 78% | – |
Amide Bond Coupling
The final step involves coupling the benzoyl chloride with the benzimidazole ethylamine.
Schotten-Baumann Reaction
The amine (1.2 eq.) is reacted with the benzoyl chloride in DCM/water with NaHCO₃ as a base. The reaction is stirred at room temperature for 24 h.
Alternative Coupling Reagents
Carbodiimide-based reagents (e.g., EDCl/HOBt) in DMF improve yields to 80–85%. Triethylamine (3 eq.) is used to scavenge HCl.
Optimized Protocol :
-
Reagents: EDCl (1.5 eq.), HOBt (1.5 eq.), DMF, 0°C → RT.
-
Time: 12 h.
Regioselectivity and Byproduct Management
Tetrazole formation favors the 1,5-disubstituted isomer under acidic conditions, while 2,5-isomers dominate in neutral/basic media. Chromatographic separation (SiO₂, CHCl₃:MeOH) resolves isomers, with 2,5-isomers showing higher biological activity.
Isomer Distribution :
Analytical Characterization
Spectral Data
Purity Assessment
HPLC (C18, MeCN:H₂O 60:40): Retention time = 6.8 min, purity >98%.
Scale-Up and Industrial Feasibility
Patent routes suggest kilogram-scale production using continuous flow reactors for tetrazole cyclization (residence time: 30 min, 100°C). Solvent recovery systems (e.g., DCM distillation) reduce costs by 40%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: can undergo various reactions:
Scientific Research Applications
Antibacterial Properties
Research has demonstrated that compounds with similar structural motifs to N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide exhibit significant antibacterial activity. For instance:
- Benzimidazole Derivatives : A study highlighted the antibacterial efficacy of benzimidazole derivatives against Gram-positive and Gram-negative bacteria. Compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as nitrofurantoin .
- Mechanism of Action : The antibacterial mechanism is often attributed to the disruption of bacterial cell wall synthesis or interference with DNA replication processes.
Antifungal Activity
The compound's structure suggests potential antifungal applications:
- In vitro Studies : Similar derivatives have shown promising antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus, with MIC values indicating effectiveness at low concentrations .
- Clinical Relevance : The antifungal properties are particularly relevant in treating infections caused by resistant strains.
Anticancer Potential
Recent studies have explored the anticancer properties of benzimidazole derivatives:
- Cell Line Studies : Compounds structurally related to this compound have been tested on various cancer cell lines. Results indicated significant cytotoxic effects on breast cancer and leukemia cells .
Case Study 1: Antibacterial Efficacy Against MRSA
A recent study evaluated the antibacterial activity of a series of benzimidazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain derivatives had MIC values as low as 12.5 μg/mL, indicating strong potential for development into therapeutic agents .
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of similar compounds against Candida species. The study reported MIC values ranging from 8 to 16 μg/mL for effective antifungal agents derived from benzimidazole structures .
Summary of Findings
Mechanism of Action
- The compound’s mechanism involves interactions with specific molecular targets.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Structural Analogues from Phenoxymethylbenzoimidazole-Triazole-Thiazole Series ()
Compounds 9a–9e in share a benzoimidazole core but differ in substituents and auxiliary heterocycles. Key comparisons include:
Thiadiazole-Tetrazole Analogue ()
The compound 5-fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide shares a benzamide backbone and 5-fluoro/tetraazole substituents with the target compound but differs in the N-linked heterocycle (thiadiazole vs. benzimidazole) and the presence of a tetrahydrofuran group.
- Pharmacodynamic Implications : The benzimidazole in the target compound may favor interactions with hydrophobic enzyme pockets, whereas the thiadiazole in ’s compound could engage in π-stacking or charge-transfer interactions .
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic compound that belongs to the class of benzimidazole derivatives. These types of compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The molecular structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | Approximately 300 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for related benzimidazole derivatives against Staphylococcus aureus and Escherichia coli have been reported in the range of 12.5–25 μg/mL .
Anticancer Activity
Recent research has highlighted the anticancer potential of benzimidazole derivatives. A study evaluated various benzimidazole compounds for their antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Notably:
- Certain derivatives showed over 90% inhibition of cell proliferation at concentrations as low as 10 μM compared to standard chemotherapeutic agents like cisplatin .
The mechanism by which this compound exerts its biological activity is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress is associated with increased apoptosis rates in tumor cells .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is heavily influenced by their structural features. Modifications in the side chains or fluorination can enhance their potency and selectivity:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Increases lipophilicity and bioavailability |
| Benzimidazole Core | Essential for binding to biological targets |
Case Studies
Several case studies have documented the efficacy of benzimidazole derivatives in clinical settings:
- Study on Anticancer Efficacy : A derivative similar to N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-fluoro demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value lower than that of standard treatments like doxorubicin .
- Antibacterial Screening : Compounds were tested against resistant strains of bacteria such as MRSA and showed comparable effectiveness to traditional antibiotics .
Q & A
Q. What are the standard synthetic methodologies for preparing derivatives of N-[2-(1H-benzimidazol-2-yl)ethyl]-5-fluoro-2-(tetrazol-1-yl)benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core benzimidazole formation : Condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions (e.g., HCl/EtOH) to generate the benzimidazole core .
Tetrazole introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution with pre-synthesized tetrazole moieties .
Amide coupling : Reaction of intermediates with activated carboxylic acids (e.g., benzoyl chlorides) in dry dichloromethane or pyridine, using triethylamine as a base .
Key Conditions :
- Solvents: Dry DCM, ethanol, or pyridine.
- Catalysts: Cu(I) for tetrazole cyclization .
- Purification: Recrystallization (methanol/water) or column chromatography .
Q. How is the structural integrity and purity of this compound validated experimentally?
Methodological Answer: Combined analytical techniques are employed:
- Elemental Analysis : Confirms C, H, N, S content; discrepancies ≤0.4% indicate acceptable purity .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., benzimidazole NH at δ 12.5 ppm) and carbon types (tetrazole carbons at δ 145–150 ppm) .
- IR : Identifies amide C=O stretches (~1650 cm⁻¹) and tetrazole ring vibrations (~1200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Matches observed molecular ions with calculated values (e.g., [M+H]⁺) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or hydrogen bonding (e.g., centrosymmetric dimer formation via N–H···N interactions) .
Q. What spectroscopic techniques are critical for characterizing intermediates during synthesis?
Methodological Answer:
- ¹H NMR : Monitors reaction progress (e.g., disappearance of amine protons in intermediates) .
- TLC : Tracks reaction completion using silica gel plates and UV visualization .
- FTIR : Confirms functional group transformations (e.g., amide bond formation) .
Advanced Research Questions
Q. How can reaction yields be optimized for fluorine- or tetrazole-containing intermediates?
Methodological Answer:
- Fluorine introduction : Use fluorinated benzoyl chlorides in anhydrous pyridine to minimize side reactions .
- Tetrazole cyclization : Optimize Cu(I) catalyst loading (0.1–0.5 eq.) and reaction time (12–24 hrs) to avoid over-oxidation .
- Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance solubility of aromatic intermediates .
Q. How to address discrepancies between theoretical and experimental elemental analysis data?
Methodological Answer:
- Recrystallization : Remove hygroscopic impurities using methanol/water mixtures .
- Drying : Vacuum-dry samples at 60°C for 24 hrs to eliminate residual solvents .
- Alternative Methods : Cross-validate purity via HRMS or combustion analysis .
Q. What computational strategies predict the bioactivity of benzimidazole-tetrazole hybrids?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., PFOR enzyme in anaerobic organisms) .
- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent .
- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing fluorine) with activity trends .
Q. How to design in vitro assays for evaluating anti-inflammatory or antimicrobial activity?
Methodological Answer:
- Anti-inflammatory :
- COX-1/COX-2 Inhibition : Measure IC₅₀ via ELISA using purified enzymes and colorimetric substrates (e.g., TMPD) .
- Antimicrobial :
- MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Controls : Include reference drugs (e.g., indomethacin for COX, ciprofloxacin for bacteria) .
Q. How do intermolecular interactions influence physicochemical properties?
Methodological Answer:
- Hydrogen Bonding : Stabilizes crystal packing (e.g., N–H···N/F interactions in X-ray structures) and affects solubility .
- π-Stacking : Aromatic benzimidazole and benzamide moieties enhance thermal stability .
- LogP Optimization : Introduce polar groups (e.g., tetrazole) to improve aqueous solubility for bioavailability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
